Cas no 1446409-04-6 (1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro-)

1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro- is a heterocyclic compound featuring a 1,3,4-oxadiazole core with a carboxylic acid functional group at the 2-position and a chloro substituent at the 5-position. This structure imparts reactivity suitable for further derivatization, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The presence of both the oxadiazole ring and chloro group enhances its potential as a building block for bioactive molecules, particularly in the development of antimicrobial, antifungal, and anti-inflammatory agents. Its stability and compatibility with common synthetic methodologies further contribute to its utility in research and industrial applications.
1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro- structure
1446409-04-6 structure
Product name:1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro-
CAS No:1446409-04-6
MF:C3HClN2O3
MW:148.504639387131
CID:6028620
PubChem ID:83872438

1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro-
    • 5-Chloro-1,3,4-oxadiazole-2-carboxylic acid
    • EN300-7270553
    • CS-0375880
    • 1446409-04-6
    • Inchi: 1S/C3HClN2O3/c4-3-6-5-1(9-3)2(7)8/h(H,7,8)
    • InChI Key: YTAKSRHEHDSHOQ-UHFFFAOYSA-N
    • SMILES: O1C(Cl)=NN=C1C(O)=O

Computed Properties

  • Exact Mass: 147.9675696g/mol
  • Monoisotopic Mass: 147.9675696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.785±0.06 g/cm3(Predicted)
  • Boiling Point: 357.5±25.0 °C(Predicted)
  • pka: 1.60±0.10(Predicted)

1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7270553-10.0g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
10g
$10553.0 2023-05-30
Enamine
EN300-7270553-0.1g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
0.1g
$2160.0 2023-05-30
Enamine
EN300-7270553-1.0g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
1g
$2454.0 2023-05-30
Enamine
EN300-7270553-0.25g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
0.25g
$2258.0 2023-05-30
Enamine
EN300-7270553-2.5g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
2.5g
$4810.0 2023-05-30
Enamine
EN300-7270553-0.05g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
0.05g
$2061.0 2023-05-30
Enamine
EN300-7270553-0.5g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
0.5g
$2356.0 2023-05-30
Enamine
EN300-7270553-5.0g
5-chloro-1,3,4-oxadiazole-2-carboxylic acid
1446409-04-6
5g
$7118.0 2023-05-30

Additional information on 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro-

Introduction to 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro (CAS No. 1446409-04-6)

1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro, identified by its Chemical Abstracts Service (CAS) number 1446409-04-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound belongs to the oxadiazole family, which is renowned for its versatile biological activities and structural framework. The presence of a chloro substituent at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.

The oxadiazole core is a five-membered ring containing two nitrogen atoms and one oxygen atom. This structural motif is known for its stability and ability to engage in various hydrogen bonding interactions, which are crucial for drug-receptor binding. The carboxylic acid functionality at the 2-position further enhances the compound's reactivity, allowing for further derivatization and functionalization. These features make 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro a promising candidate for the development of novel therapeutic agents.

In recent years, there has been growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that oxadiazole-based compounds exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The chloro substituent in particular has been shown to modulate the pharmacokinetic profile of these compounds by influencing their solubility and metabolic stability.

One of the most compelling aspects of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro is its potential in drug discovery. Researchers have leveraged this compound as a building block to design more complex molecules with enhanced pharmacological properties. For instance, recent studies have explored its use in developing inhibitors of enzymes involved in cancer progression. The carboxylic acid group can be coupled with various amine-containing molecules through amide bond formation, leading to the synthesis of potent inhibitors with improved bioavailability.

The chloro substituent at the 5-position also plays a critical role in determining the compound's interaction with biological targets. Chlorinated heterocycles often exhibit stronger binding affinities due to their ability to form additional hydrogen bonds or engage in π-stacking interactions with receptor sites. This has led to the discovery of several high-affinity ligands for therapeutic targets such as kinases and transcription factors.

Advances in computational chemistry have further facilitated the design and optimization of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro derivatives. Molecular docking simulations and quantum mechanical calculations have been employed to predict the binding modes and affinity of these compounds towards various biological targets. These computational tools have enabled researchers to identify promising candidates for experimental validation more efficiently than traditional methods.

In addition to its pharmaceutical applications, 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro has shown potential in agrochemical research. Derivatives of this compound have been investigated for their herbicidal and pesticidal properties. The structural versatility of oxadiazole derivatives allows for the creation of molecules that can interact selectively with biological targets in plants and pests, offering a greener alternative to conventional agrochemicals.

The synthesis of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro involves multi-step organic reactions that highlight the compound's synthetic utility. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and carboxylation. These synthetic strategies are well-documented in the literature and provide a robust framework for producing oxadiazole derivatives with diverse structural motifs.

Recent breakthroughs in synthetic methodologies have also enabled the preparation of complex oxadiazole derivatives under mild conditions. Transition-metal-catalyzed reactions and flow chemistry techniques have been particularly useful in improving yields and scalability while minimizing environmental impact. These advancements underscore the importance of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro as a versatile intermediate in modern synthetic chemistry.

The pharmacological evaluation of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting key signaling pathways involved in tumor progression. Additionally, preclinical studies have shown promising results in animal models for conditions such as inflammation and neurodegeneration.

The development of novel drug candidates is an iterative process that requires careful optimization of chemical structures based on biological activity data. The carboxylic acid group at the 2-position provides a handle for further derivatization through esterification or amidation reactions. These modifications can fine-tune physicochemical properties such as solubility and permeability while maintaining or enhancing biological activity.

The role of chloro substituents in medicinal chemistry cannot be overstated. They not only influence electronic distribution within the molecule but also contribute to metabolic stability by preventing unwanted side reactions. This dual functionality makes chlorinated oxadiazoles particularly attractive for drug development efforts aimed at achieving high efficacy with minimal toxicity.

Future research directions may focus on exploring new synthetic pathways to access novel derivatives of 1,3,4-Oxadiazole-2-carboxylic acid, 5-chloro with enhanced pharmacological profiles. Advances in biocatalysis and green chemistry could further streamline the synthesis process while reducing costs associated with traditional methods.

In conclusion,1,3,4-Oxadiazole,2-carboxylic acid,5-chloro (CAS No.,1446409,04,6) is a multifaceted compound with significant potential in pharmaceuticals,agrochemicals,and material science applications., Its unique structural features,including,*the*,carboxylic*,acid,*and,*chloro*,substituent,*make,*it*a*,valuable*scaffold*for*drug*discovery.*Recent*,research*has*,highlighted,*its*,promising*role*in*developing*novel*treatments*for*cancer,*inflammation,*and,*other*,diseases., As*synthetic*,methodologies*continue*to*,advance,*the*,future*holds*,great*promise*for*,further*,exploiting,*the*,versatility*of*this*interesting*compound.

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